N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Description
N-(2,3-Dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a 2,3-dimethoxyphenyl group and a 4-ethyl-1,3-benzothiazole moiety. The compound’s structure integrates a piperazine core, which is widely utilized in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding with biological targets. The 1,3-benzothiazole group is a heterocyclic scaffold known for modulating pharmacokinetic properties and receptor affinity .
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-4-15-7-5-10-18-19(15)24-22(30-18)26-13-11-25(12-14-26)21(27)23-16-8-6-9-17(28-2)20(16)29-3/h5-10H,4,11-14H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHPKAQZXRWESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NC4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a piperazine derivative.
Introduction of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Table 1: Substituent Analysis of Selected Piperazine-Carboxamide Derivatives
Key Observations :
- Substituent Position : The 2,3-dimethoxy configuration on the phenyl ring in the target compound contrasts with 3,5-dimethoxy in , which may alter steric and electronic interactions with targets.
- Heterocyclic Systems: The 1,3-benzothiazole group (target) vs. quinazolinone () or thienopyrazine () impacts solubility and binding affinity.
Key Observations :
- Yields for piperazine-carboxamides generally range between 45–60%, influenced by steric hindrance from substituents (e.g., bulky benzothiazole may reduce yield).
- Purification methods (e.g., chromatography in ) are critical for isolating compounds with complex substituents.
Physicochemical Properties
Substituents significantly impact melting points, solubility, and spectral properties.
Table 3: Physical Property Comparison
Biological Activity
N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure : The compound features a piperazine core linked to a benzothiazole moiety and a dimethoxyphenyl group. This unique structure is believed to contribute to its biological properties.
Synthesis : The synthesis typically involves the reaction of 4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine with 2,3-dimethoxybenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base like triethylamine to facilitate the formation of the amide bond.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example:
- Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells.
- Antimicrobial Activity : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
Anticancer Properties
Several studies have reported the anticancer potential of similar benzothiazole derivatives. For instance:
- In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Compounds similar to N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine have demonstrated activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL |
Case Studies
-
Case Study on Anticancer Activity :
- A study published in 2023 investigated the effects of N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine on MCF-7 breast cancer cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways.
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Case Study on Antimicrobial Effects :
- Another study conducted in 2024 assessed the antimicrobial efficacy against Staphylococcus aureus. The compound was found to disrupt cell wall synthesis effectively, leading to bacterial cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
